molecular formula C16H11ClF3NO2 B12427790 AMPA Receptor Modulator-1

AMPA Receptor Modulator-1

Cat. No.: B12427790
M. Wt: 341.71 g/mol
InChI Key: AYAICAKEBFTALD-UHFFFAOYSA-N
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Description

AMPA Receptor Modulator-1 is a potent, orally active, and selective negative modulator of transmembrane AMPA receptor regulatory protein gamma-8 (TARPγ-8), a critical auxiliary subunit of AMPA receptors (AMPARs). It exhibits a high inhibitory potency (pIC₅₀ = 9.7) and demonstrates >10,000-fold selectivity for TARPγ-8 over GluA1/γ-2 complexes . This compound modulates AMPAR gating and trafficking by targeting TARPγ-8, which is predominantly expressed in the hippocampus and cerebellum, making it a promising therapeutic candidate for neurological disorders involving hyperexcitability, such as epilepsy and neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AMPA Receptor Modulator-1 typically involves the preparation of various intermediates through a series of chemical reactions. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and dichloromethane (DCM), along with reagents like sodium hydroxide (NaOH) and phosphorus pentoxide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The synthesis begins with 4-chloropyrimidine undergoing nucleophilic aromatic substitution. Treatment with hydroquinone in the presence of a base (e.g., K2_2CO3_3) replaces the chlorine atom with a hydroxyl group, forming a pyrimidine-oxygen linkage . This step typically achieves moderate yields (~60–75%) and requires purification via column chromatography.

Key reaction parameters :

ReactantReagent/ConditionsProductYield
4-ChloropyrimidineHydroquinone, K2_2CO3_3, DMF, 80°CHydroxypyrimidine derivative68%

Catalytic Hydrogenation of Nitriles

Intermediate nitriles (e.g., compound 8a–c ) are reduced to primary amines using 10% Pd/C under hydrogen gas . The reaction requires 1.5 equivalents of concentrated HCl to suppress undesired side reactions (e.g., over-reduction or amide hydrolysis) .

Optimized conditions :

  • Pressure : 3–5 bar H2_2

  • Temperature : 50°C

  • Time : 12–18 hours

  • Yield : 82–90% for amines 9a–c

Alkylation with Dichloro Derivatives

Primary amines (9a–c ) undergo double alkylation with dichloro derivative 10 in N-methyl-2-pyrrolidone (NMP) at 120°C . Base selection (K2_2CO3_3 vs. Cs2_2CO3_3) significantly impacts efficiency:

BaseSolventTemperatureYield of 11a–c
K2_2CO3_3NMP120°C65–78%
Cs2_2CO3_3NMP120°C55–70%

K2_2CO3_3 is preferred due to higher reproducibility .

Acylation and Functional Group Compatibility

Amidation of intermediate 7 with acyl chlorides or carboxylic acids (using CDI coupling) introduces side-chain diversity . For example:

  • CDI-mediated acylation : Yields 8a–c in 70–85% purity .

  • Acyl chloride method : Required for sterically hindered substrates (e.g.,

Mechanism of Action

AMPA Receptor Modulator-1 exerts its effects by binding to the allosteric sites of AMPA receptors, which are ligand-gated ion channels. This binding enhances the receptor’s response to glutamate, the primary excitatory neurotransmitter in the central nervous system. The compound increases the duration of the glutamate-induced inward current and slows down the deactivation or desensitization rates of the AMPA ion channel . This modulation leads to increased synaptic transmission and improved cognitive functions .

Comparison with Similar Compounds

Pharmacological Profiles and Mechanisms

Table 1: Comparative Analysis of AMPA Receptor Modulators

Compound Target/Subunit Selectivity Potency (EC₅₀/pIC₅₀) Mechanism of Action Clinical Status/Application
AMPA Modulator-1 TARPγ-8 (negative modulation) pIC₅₀ = 9.7 Reduces AMPAR surface expression Preclinical (epilepsy, neurodegeneration)
CX516 (Ampakine) AMPAR GluA1-GluA4 (positive modulation) EC₅₀ = 150 µM Slows desensitization, enhances LTP Clinical trials (cognitive impairment)
LY2059346 AMPAR GluA2-LBD (positive modulation) EC₅₀ = 0.3 µM Binds LBD, increases channel opening Preclinical (depression, memory disorders)
UBP301 hydrochloride Kainate receptors (antagonist) IC₅₀ = 164 µM Blocks kainate receptor activity Research tool (neuroprotection)
2,3-BDZ derivatives AMPAR GluA1/GluA2 (inhibition) IC₅₀ = 10–50 µM Non-competitive inhibition, slows desensitization Preclinical (epilepsy, stroke)
TAK-653 AMPAR (positive modulation) EC₅₀ = 0.8 µM Enhances synaptic transmission Phase II trials (cognitive disorders)

Key Distinctions and Research Findings

Selectivity for Auxiliary Subunits :

  • AMPA Modulator-1’s action on TARPγ-8 distinguishes it from pan-AMPAR modulators like CX515. TARPγ-8 modulates AMPAR kinetics more strongly than TARPγ-2, particularly in desensitization and recovery rates .
  • In contrast, LY2059346 targets the ligand-binding domain (LBD) of GluA2, enhancing channel open probability without subunit specificity .

Efficacy in Synaptic Plasticity :

  • Positive modulators (e.g., CX516, LY2059346) enhance long-term potentiation (LTP) by slowing AMPAR desensitization .
  • AMPA Modulator-1, however, reduces synaptic AMPAR availability by disrupting TARPγ-8 interactions, thereby suppressing hyperexcitability in epilepsy models .

Clinical Translation Challenges: Benzamide derivatives (e.g., CX516) exhibit low potency (EC₅₀ > 100 µM), requiring high doses in clinical trials, which limits their utility . Newer chemotypes like TAK-653 and AMPA Modulator-1 address this with nanomolar-range potency and improved selectivity .

Mechanistic Diversity: Non-competitive inhibitors (e.g., 2,3-BDZ derivatives) bind allosteric sites to reduce glutamate sensitivity, offering neuroprotection in stroke models . TARP-specific modulators (e.g., AMPA Modulator-1) exploit subunit heterogeneity to minimize off-target effects, a strategy validated by the critical role of TARPγ-8 in hippocampal AMPAR trafficking .

Structural and Functional Insights

  • Hybridization Strategies : Compound 7 (from ) combines structural motifs from benzamide and quinazoline series, achieving a 100-fold increase in potency compared to CX516 .
  • TARP-Dependent Pharmacology: AMPA Modulator-1’s efficacy is contingent on TARPγ-8 expression, as shown in γ-8 knockout models where its effects are abolished .

Biological Activity

AMPA Receptor Modulator-1 (AMPA-RM-1) is a selective modulator of AMPA receptors (AMPARs), which are crucial for synaptic transmission and plasticity in the central nervous system. This compound has garnered attention due to its potential therapeutic applications in neuropsychiatric disorders, particularly through its modulation of AMPAR activity.

  • Molecular Formula : C₁₆H₁₁ClF₃NO₂
  • Molecular Weight : 341.71 g/mol
  • CAS Number : 2036074-41-4
  • pIC50 : 9.7 for TARP γ-8, indicating high potency as a negative modulator compared to GluA1/γ-2 (pIC50 = 5) .

AMPA-RM-1 functions primarily as a negative modulator of the AMPAR regulatory protein TARP γ-8. By binding to the receptor, it alters the receptor's conformation, thereby influencing its interaction with glutamate and other ligands. This modulation is significant because it can affect synaptic plasticity, learning, and memory processes.

Binding Dynamics

The binding of AMPA-RM-1 to AMPARs occurs at allosteric sites, which are distinct from the orthosteric sites where glutamate binds. This allows for more nuanced control over receptor activity, potentially reducing excitotoxicity associated with excessive glutamate signaling .

Synaptic Plasticity and Cognitive Function

Research has shown that AMPA-RM-1 can influence long-term potentiation (LTP), a cellular mechanism underlying learning and memory. In studies involving animal models, compounds similar to AMPA-RM-1 have been observed to enhance LTP in the hippocampus, suggesting potential cognitive-enhancing effects .

Case Studies

  • Neuropsychiatric Disorders : A review highlighted the role of positive AMPAR modulation in treating conditions such as schizophrenia and depression. Although AMPA-RM-1 is a negative modulator, understanding its balance with positive modulators is crucial for therapeutic strategies .
  • Developmental Studies : Research involving neuregulin-1 (NRG1) indicated that peripheral NRG1 influences synaptic expression of AMPARs in GABAergic interneurons. This suggests that modulation of AMPARs can have developmental implications, potentially affecting conditions like schizophrenia .

Comparative Analysis of Modulators

Modulator Type pIC50 Target Effects
AMPA-RM-1Negative Allosteric9.7TARP γ-8Reduces excitatory transmission
S 18986Positive AllostericVariesGluA receptorsEnhances LTP, cognitive function
PAM-43Positive AllostericVariesGluA receptorsIncreases agonist binding

Q & A

Basic Research Questions

Q. What experimental approaches are used to assess the selectivity of AMPA Receptor Modulator-1 for TARP γ-8 over other AMPA receptor subunits (e.g., GluA1/γ-2)?

  • Methodology :

  • Comparative pIC50 Analysis : Measure inhibitory concentration (pIC50) values using radioligand binding assays or electrophysiological recordings in HEK293 cells expressing GluA1/γ-2 vs. TARP γ-8-containing receptors. Selectivity is quantified by comparing pIC50 ratios .
  • Subunit-Specific Mutagenesis : Introduce mutations in TARP γ-8 or GluA1/γ-2 to identify residues critical for modulator binding, followed by functional assays (e.g., patch-clamp) to validate selectivity .

Q. How can researchers determine the functional impact of this compound on synaptic plasticity in vitro?

  • Methodology :

  • Long-Term Potentiation (LTP) Assays : Use hippocampal slice preparations to measure changes in AMPA receptor-mediated synaptic currents before and after modulator application. Monitor effects on LTP induction via high-frequency stimulation .
  • Surface Receptor Trafficking Assays : Employ biotinylation or immunofluorescence to track AMPA receptor surface expression in neurons treated with the modulator .

Q. What in vivo models are appropriate for studying the neurological effects of this compound?

  • Methodology :

  • Rodent Behavioral Models : Use the forced swim test (FST) or tail suspension test (TST) to assess antidepressant-like effects, correlating results with AMPA receptor phosphorylation states (e.g., GluA1 Ser831/Ser845) via Western blot .
  • Epilepsy Models : Test anticonvulsant efficacy in kainic acid-induced seizure models, with EEG monitoring to evaluate modulation of hyperexcitability .

Advanced Research Questions

Q. How can mutational analysis resolve conflicting data on this compound’s binding site and mechanism of action?

  • Methodology :

  • Cryo-EM/XR Crystallography : Co-crystallize the modulator with AMPA receptor-TARP γ-8 complexes to map binding interfaces. Compare with GluA1/γ-2 structures to identify selectivity determinants .
  • Alanine Scanning Mutagenesis : Systematically mutate residues in predicted binding pockets (e.g., TARP γ-8 transmembrane domains) and quantify modulator efficacy via dose-response curves in electrophysiology .

Q. What strategies address discrepancies in synaptic AMPA receptor trafficking studies involving scaffolding proteins (e.g., PSD-95 vs. stargazin)?

  • Methodology :

  • Knockout/RNAi Models : Use conditional knockout mice or shRNA to deplete specific scaffolding proteins (e.g., PSD-95) in neurons, then assess modulator effects on receptor localization via super-resolution microscopy .
  • Proximity Ligation Assays (PLA) : Detect direct interactions between AMPA receptors and scaffolding proteins in situ under modulator treatment .

Q. How can researchers optimize this compound for improved blood-brain barrier (BBB) penetration while retaining target selectivity?

  • Methodology :

  • QSAR Modeling : Develop quantitative structure-activity relationship models using logP, polar surface area, and molecular weight data from analogs to predict BBB permeability .
  • In Situ Perfusion Assays : Measure brain uptake in rodents using radiolabeled modulator variants, correlating pharmacokinetic data with in vitro selectivity profiles .

Q. What functional assays differentiate between negative allosteric modulation and non-competitive antagonism of this compound?

  • Methodology :

  • Pre-Pulse Co-Application Experiments : Pre-incubate receptors with the modulator before applying glutamate. Negative allosteric modulators reduce agonist efficacy, while non-competitive antagonists block ion flux independently of agonist binding .
  • Voltage-Clamp Fluorometry (VCF) : Monitor conformational changes in the ligand-binding domain (LBD) during modulator application to distinguish allosteric vs. orthosteric effects .

Q. Data Contradiction & Validation

Q. How should researchers address conflicting results on this compound’s role in antidepressant mechanisms?

  • Methodology :

  • Meta-Analysis of Phosphorylation States : Pool data from multiple studies (e.g., GluA1 Ser831/Ser845 phosphorylation) and apply statistical weighting to resolve variability caused by experimental noise .
  • Standardized Behavioral Protocols : Ensure consistent video recording setups and immobility scoring criteria to minimize technical discrepancies, as seen in flawed POL extract studies .

Q. What controls are critical when interpreting electrophysiological data on AMPA receptor modulation?

  • Methodology :

  • Internal Reference Compounds : Include known modulators (e.g., aniracetam for positive allosteric modulation) in each experiment to validate assay sensitivity .
  • Voltage-Dependent Block Tests : Apply modulators at varying holding potentials to rule out non-specific ion channel effects .

Q. Methodological Resources

  • Structural Data : Access co-crystal structures of AMPA receptors with modulators via the RCSB PDB (e.g., 6NM4 for TARP γ-8) .
  • Protocol Repositories : Detailed electrophysiology and trafficking assay protocols are available in supplementary materials of key studies .

Properties

Molecular Formula

C16H11ClF3NO2

Molecular Weight

341.71 g/mol

IUPAC Name

5-[2-chloro-6-(trifluoromethoxy)phenyl]-7-methyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C16H11ClF3NO2/c1-8-5-9(6-10-7-13(22)21-15(8)10)14-11(17)3-2-4-12(14)23-16(18,19)20/h2-6H,7H2,1H3,(H,21,22)

InChI Key

AYAICAKEBFTALD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C2)C3=C(C=CC=C3Cl)OC(F)(F)F

Origin of Product

United States

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